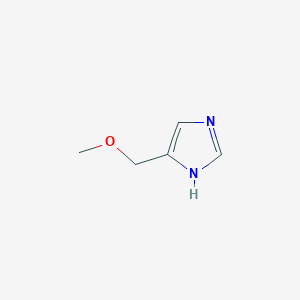

5-(Methoxymethyl)-1H-imidazole

説明

5-(Methoxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are organic compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The methoxymethyl group attached to the imidazole ring could potentially influence the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids . Another method involves the dehydration of certain sugars to produce compounds like 5-(Hydroxymethyl)furfural (HMF), which can then be further modified to produce the desired imidazole derivative .科学的研究の応用

Corrosion Inhibition

Imidazole derivatives, including those related to 5-(Methoxymethyl)-1H-imidazole, have shown significant potential in corrosion inhibition. One study explored the effect of OH, NH2, and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions. The derivatives synthesized showed remarkable corrosion inhibition efficiencies, with one derivative exhibiting up to 96% efficiency. This study highlights the potential of methoxymethyl-imidazole derivatives in protecting metals against corrosion in industrial applications (Prashanth et al., 2021).

Medicinal Chemistry

Imidazole rings, a core structure in 5-(Methoxymethyl)-1H-imidazole, are prevalent in natural products and synthetic molecules due to their unique electron-rich characteristics. These compounds exhibit a wide range of bioactivities by binding with various enzymes and receptors. A comprehensive review of imidazole-based medicinal chemistry underscores the rapid developments and the active research interest in imidazole-based compounds for treating various diseases, highlighting their immense therapeutic potential (Zhang et al., 2014).

Anti-inflammatory and Anti-ulcer Agents

Imidazole derivatives have also been investigated for their anti-inflammatory properties, with specific compounds identified as selective 5-lipoxygenase inhibitors. These inhibitors show promise as anti-inflammatory agents, potentially offering new therapeutic avenues for treating inflammation-related conditions (Falgueyret et al., 1993).

Photophysical Properties and Material Science

Research into methoxylated imidazo[1,5-a]pyridines has demonstrated that these compounds, related to 5-(Methoxymethyl)-1H-imidazole, exhibit intriguing optical and electrochemical properties. These studies reveal the potential for tuning the Stokes shift and increasing emission quantum yield, which is significant for developing new materials with specific photophysical properties (Volpi et al., 2021).

作用機序

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity of this compound to other imidazole derivatives, it might be involved in pathways related to nucleic acid synthesis or energy metabolism .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, from gene expression to metabolic reactions .

特性

IUPAC Name |

5-(methoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUAHKWSYIFRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1647392.png)

![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanol](/img/structure/B1647403.png)

![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)